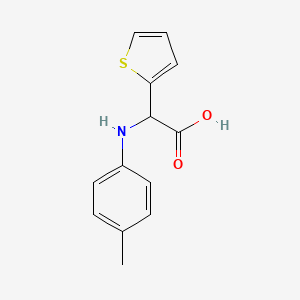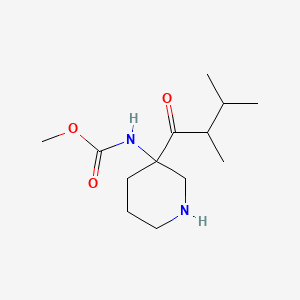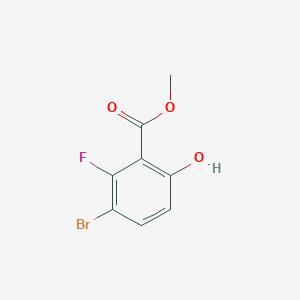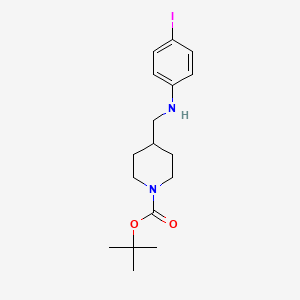
Thiophen-2-yl-p-tolylamino acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-2-yl-p-tolylamino acetic acid is an organic compound that features a thiophene ring and a p-tolylamino group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-yl-p-tolylamino acetic acid typically involves the reaction of thiophene derivatives with p-toluidine and acetic acid. One common method is the condensation reaction, where thiophene-2-carboxylic acid is reacted with p-toluidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiophen-2-yl-p-tolylamino acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Thiophen-2-yl-p-tolylamino acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of Thiophen-2-yl-p-tolylamino acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxylic acid
- p-Toluidine
- 2-(Thiophen-2-yl)acetic acid
Uniqueness
Thiophen-2-yl-p-tolylamino acetic acid is unique due to the presence of both the thiophene ring and the p-tolylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Propiedades
Fórmula molecular |
C13H13NO2S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
2-(4-methylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-4-6-10(7-5-9)14-12(13(15)16)11-3-2-8-17-11/h2-8,12,14H,1H3,(H,15,16) |
Clave InChI |
ATLHHZDYJWURCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)




![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)

![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)


![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
